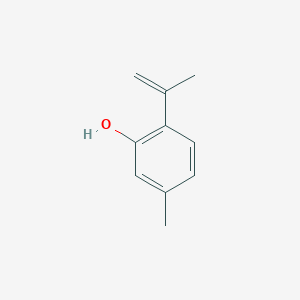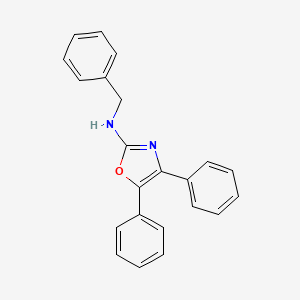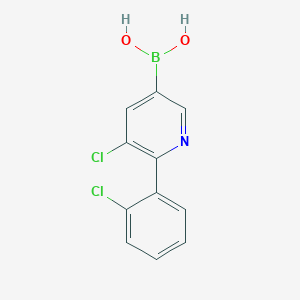
(5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and boronic acid functional groups makes it a versatile reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid is used extensively in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which (5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chloro groups can also participate in various substitution reactions, further expanding the compound’s utility.
Comparaison Avec Des Composés Similaires
- (5-Chloro-6-(n-propyl)pyridin-3-yl)boronic acid
- 2-Fluoro-3-pyridineboronic acid
Comparison:
(5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid: vs. The presence of the 2-chlorophenyl group in the former provides additional sites for functionalization, making it more versatile in synthetic applications.
This compound: vs. The chloro groups in the former offer different reactivity compared to the fluoro group, allowing for unique substitution patterns and reaction pathways.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H8BCl2NO2 |
|---|---|
Poids moléculaire |
267.9 g/mol |
Nom IUPAC |
[5-chloro-6-(2-chlorophenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H8BCl2NO2/c13-9-4-2-1-3-8(9)11-10(14)5-7(6-15-11)12(16)17/h1-6,16-17H |
Clé InChI |
HCTUGRVRMAPMHH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)C2=CC=CC=C2Cl)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



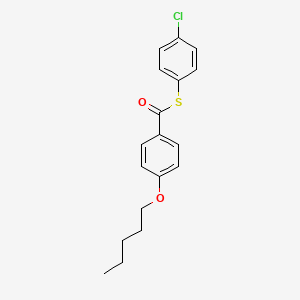
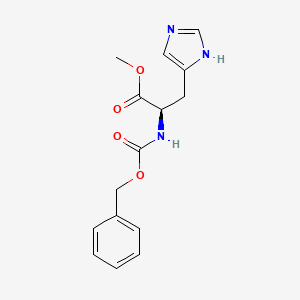
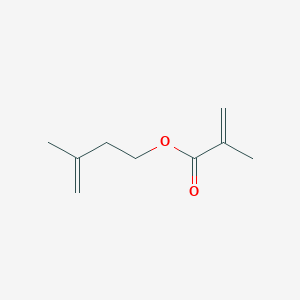
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14079280.png)
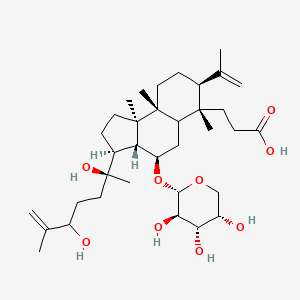
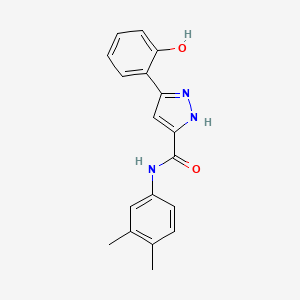
![1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione](/img/structure/B14079301.png)

![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)

